N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
Description
N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a pyrimidine derivative characterized by a trifluoromethyl group at position 4, a 4-nitrophenyl substituent at position 6, and a glycine moiety linked to the pyrimidine core at position 2. Its molecular formula is C₁₃H₉F₃N₄O₄, with a molecular weight of 342.24 g/mol . Key structural features include:
- 4-Nitrophenyl group: Introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.
- Trifluoromethyl group: Enhances metabolic stability and lipophilicity.
- Glycine linkage: Provides a polar terminus for hydrogen bonding or coordination chemistry.
Properties
Molecular Formula |
C13H9F3N4O4 |
|---|---|
Molecular Weight |
342.23 g/mol |
IUPAC Name |
2-[[4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C13H9F3N4O4/c14-13(15,16)10-5-9(18-12(19-10)17-6-11(21)22)7-1-3-8(4-2-7)20(23)24/h1-5H,6H2,(H,21,22)(H,17,18,19) |
InChI Key |
UJXAMIAHXSFKSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrimidine Core
The pyrimidine ring serves as the foundational structure for this compound. Cyclocondensation reactions are commonly employed, utilizing β-dicarbonyl compounds and urea derivatives. For example, a modified Biginelli reaction involving ethyl trifluoroacetoacetate and guanidine hydrochloride under acidic conditions yields 4-(trifluoromethyl)pyrimidin-2-amine intermediates. Alternatively, cyclization of 1,3-dicarbonyl precursors with amidines in refluxing ethanol produces 2-aminopyrimidine derivatives, which are subsequently functionalized.
Table 1: Pyrimidine Core Synthesis Conditions
| Precursors | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ethyl trifluoroacetoacetate + Guanidine | HCl, EtOH, 80°C, 12 h | 68 | |
| 1,3-Diketone + Amidines | K2CO3, DMF, 100°C, 8 h | 72 |
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at position 4 is typically introduced via direct trifluoromethylation or through pre-functionalized building blocks. Radical trifluoromethylation using Umemoto’s reagent (Togni reagent II) under copper catalysis has been reported for analogous pyrimidines, achieving regioselective substitution. Alternatively, starting with trifluoroacetylacetonate precursors during cyclization avoids post-synthetic modifications, streamlining the process.
Attachment of the 4-Nitrophenyl Group
The 4-nitrophenyl group at position 6 is installed through cross-coupling reactions. Suzuki-Miyaura coupling using 4-nitrophenylboronic acid and a halogenated pyrimidine intermediate (e.g., 6-chloro-4-(trifluoromethyl)pyrimidin-2-amine) in the presence of Pd(PPh3)4 and Na2CO3 in dioxane/water (3:1) at 90°C achieves efficient arylation. Microwave-assisted conditions reduce reaction times from 12 h to 2 h with comparable yields (85–88%).
Table 2: Coupling Reaction Optimization
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh3)4, Na2CO3 | Dioxane/H2O | 90 | 12 | 82 |
| Pd(OAc)2, XPhos, K3PO4 | Toluene/EtOH | 110 (microwave) | 2 | 88 |
Incorporation of the Glycine Moiety
The glycine residue is introduced at position 2 via nucleophilic substitution or amidation. Reaction of 2-chloro-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine with glycine methyl ester in the presence of DIEA in DMF at 60°C for 6 h yields the methyl ester intermediate, which is hydrolyzed to the free acid using LiOH in THF/H2O. Protecting group strategies (e.g., Boc for the amine) prevent side reactions during substitution.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include solvent polarity, catalyst loading, and temperature. Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while Pd catalyst loadings ≥5 mol% are critical for efficient coupling. Acid scavengers (e.g., DIEA) mitigate HCl release during amidation, reducing byproduct formation.
Challenges and Solutions
- Regioselectivity : Competing substitutions at positions 4 and 6 are mitigated by steric directing groups or sequential functionalization.
- Trifluoromethyl Group Stability : Harsh conditions (e.g., strong acids) may cleave the CF3 group; mild reagents (TFA) are preferred for deprotection.
- Glycine Reactivity : Protecting the carboxylic acid (e.g., as a methyl ester) prevents self-condensation during amidation.
Chemical Reactions Analysis
Types of Reactions
N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets and pathways. The nitrophenyl and trifluoromethyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Trends :
- Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, favoring nucleophilic attack or charge-transfer interactions.
- Electron-donating groups (e.g., methoxy) increase solubility but may reduce metabolic stability.
- Heteroaromatic substituents (e.g., thienyl) modulate π-system interactions, critical for target binding .
Functional Group Modifications
Key Trends :
- N-Alkylation (e.g., methyl) improves pharmacokinetic properties but may reduce target affinity.
- Thioureido/hydrazino groups expand synthetic utility but compromise stability .
Heterocyclic and Halogenated Derivatives
Key Trends :
- Halogenated analogs (Cl, F) balance electronegativity and lipophilicity for optimized bioactivity.
- Fused heterocycles (e.g., benzothiophene) are advantageous in optoelectronic materials .
Biological Activity
N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 356.26 g/mol. The compound contains a pyrimidine ring substituted with a nitrophenyl group and a trifluoromethyl group, contributing to its unique chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁F₃N₄O₄ |
| Molecular Weight | 356.26 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity, while the nitrophenyl group modulates the interaction with biological pathways. Preliminary studies suggest that this compound may act as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .
In Vitro Studies
Research has demonstrated that derivatives of this compound exhibit promising biological activities:
- Acetylcholinesterase Inhibition : Compounds in this class have shown effective inhibition of AChE with K_i values in the nanomolar range, indicating potential therapeutic applications in treating Alzheimer's disease .
- Anti-Cancer Activity : Some studies have indicated that modifications to the structure can enhance anti-cancer properties by inducing apoptosis in cancer cells. For instance, compounds with similar scaffolds have demonstrated significant cytotoxic effects against glioblastoma cells .
Case Studies
- Neuroprotective Effects : A study evaluating the neuroprotective effects of similar compounds found that they could significantly reduce oxidative stress markers in neuronal cell lines, suggesting a protective role against neurodegeneration.
- Anti-Glioblastoma Activity : Another investigation highlighted that derivatives of this compound could effectively suppress GBM cell migration and induce cell cycle arrest, showcasing their potential as anti-cancer agents .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the Suzuki–Miyaura coupling reaction for forming carbon-carbon bonds, followed by functionalization steps to introduce the nitrophenyl and trifluoromethyl groups.
Synthetic Route Overview
| Step | Description |
|---|---|
| Formation of Pyrimidine Ring | Cyclization using amidines and β-diketones |
| Introduction of Trifluoromethyl | Use of trifluoromethyl iodide or sulfonic acid |
| Attachment of Nitrophenyl Group | Nucleophilic aromatic substitution with nitrophenyl halides |
| Final Coupling | Reaction with glycine derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
